2,2-Difluoropropyl p-toluenesulfonate
Description
2,2-Difluoropropyl p-toluenesulfonate is a fluorinated alkyl sulfonate ester characterized by a propyl chain with two fluorine atoms at the 2-position and a p-toluenesulfonate (tosylate) leaving group. Tosylate esters are widely used as alkylating agents in organic synthesis due to their stability and controlled reactivity. The incorporation of fluorine atoms enhances electronegativity and metabolic stability, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2,2-difluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3S/c1-8-3-5-9(6-4-8)16(13,14)15-7-10(2,11)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKNJJJJWLQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262400-01-0 | |
| Record name | 2,2-Difluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
2,2-Difluoropropyl p-toluenesulfonate can be synthesized through the reaction of 2,2-difluoroethanol with p-toluenesulfonic acid . The reaction typically involves mixing 2,2-difluoroethanol with p-toluenesulfonic acid under appropriate conditions to yield this compound . Industrial production methods for this compound are similar, involving large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Difluoropropyl p-toluenesulfonate undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. Under suitable conditions, these nucleophiles can replace the p-toluenesulfonate group, leading to the formation of new compounds . The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
2,2-Difluoropropyl p-toluenesulfonate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology and medicine, it can be used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules . Additionally, this compound is used in the industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-difluoropropyl p-toluenesulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The p-toluenesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The difluoropropyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 2,2-Difluoropropyl p-Toluenesulfonate and Analogues
Biological Activity
2,2-Difluoropropyl p-toluenesulfonate (DFPT) is a fluorinated organic compound that has garnered interest due to its potential applications in synthetic chemistry and biological research. Its unique structure, characterized by the presence of two fluorine atoms on the propyl group, may influence its reactivity and interactions with biological systems. This article delves into the biological activity of DFPT, summarizing relevant studies, mechanisms of action, and potential applications.
- Molecular Formula : C₁₀H₁₂F₂O₃S
- Molecular Weight : 248.27 g/mol
- Structure : DFPT consists of a p-toluenesulfonate group attached to a difluoropropyl moiety. The presence of fluorine atoms enhances its electrophilic character, making it a candidate for various chemical reactions.
Biological Activity Overview
The biological activity of DFPT is primarily investigated through its interactions with nucleophiles and its potential use in drug design. The compound's electrophilic nature suggests that it can participate in nucleophilic substitution reactions, which are critical in modifying target biomolecules.
DFPT's mechanism of action involves:
- Nucleophilic Attack : The difluoropropyl group can undergo nucleophilic substitution, leading to modifications in proteins or other biomolecules.
- Enzyme Interaction : Preliminary studies suggest that DFPT may inhibit specific enzymes or modulate receptor activities, although detailed investigations are still required to elucidate these pathways.
Synthesis and Reactivity
DFPT can be synthesized through various methods, including:
- Alkylation Reactions : Using p-toluenesulfonic acid derivatives.
- Fluorination Techniques : Incorporating difluoropropyl groups via fluorinating agents.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluoroethyl p-toluenesulfonate | C₉H₁₁FO₃S | Contains one fluorine atom; less reactive |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | C₉H₉F₃O₃S | More electronegative; potentially higher reactivity |
| This compound | C₁₀H₁₂F₂O₃S | Unique difluoropropyl group enhances reactivity |
Toxicological Studies
Limited toxicological data are available for DFPT. However, analogs such as sodium p-toluenesulfonate have been studied for their safety profiles:
- Acute Toxicity : Sodium p-toluenesulfonate showed an oral LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity .
- Irritation Potential : There is evidence suggesting that similar compounds may cause skin and eye irritation due to their high pH in aqueous solutions .
Applications in Research
DFPT is being explored for various applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
